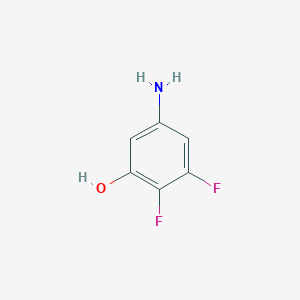

5-Amino-2,3-difluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-amino-2,3-difluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIBBSUNCKQXGQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356339-34-8 | |

| Record name | 5-Amino-2,3-difluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Amino-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Aromatic Amines

5-Amino-2,3-difluorophenol is a valuable trifunctional chemical intermediate, featuring an amine, a hydroxyl group, and a difluorinated phenyl ring. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The strategic incorporation of fluorine atoms into drug candidates can significantly enhance metabolic stability, binding affinity, and membrane permeability.[1] As a key building block, this compound is of considerable interest in the development of novel pharmaceuticals and agrochemicals.[2]

Proposed Synthetic Pathway: A Three-Step Approach

The most logical and scientifically sound approach to the synthesis of this compound involves a three-step process starting from 1,2,3-trifluorobenzene:

-

Selective Nucleophilic Aromatic Substitution (SNAr) to generate 2,3-difluorophenol.

-

Regioselective Nitration of 2,3-difluorophenol to yield 2,3-difluoro-5-nitrophenol.

-

Reduction of the Nitro Group to afford the final product, this compound.

Caption: Proposed three-step synthesis of this compound.

Step 1: Synthesis of 2,3-Difluorophenol

The initial step focuses on the preparation of the 2,3-difluorophenol scaffold. A common method for synthesizing difluorophenols involves the nucleophilic aromatic substitution of a trifluorinated precursor.

Experimental Protocol: Hydroxylation of 1,2,3-Trifluorobenzene

This protocol is adapted from general procedures for the synthesis of fluorinated phenols.

Methodology:

-

To a solution of 1,2,3-trifluorobenzene in a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), add a strong base like sodium hydroxide or potassium hydroxide.

-

Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature and carefully acidify with an aqueous acid solution (e.g., hydrochloric acid) to protonate the resulting phenoxide.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2,3-difluorophenol.

-

Purify the crude product by flash column chromatography on silica gel or by distillation.

Causality Behind Experimental Choices:

-

Solvent: A polar aprotic solvent like DMF or DMSO is chosen to dissolve the reactants and facilitate the SNAr reaction.

-

Base: A strong base is required to act as the nucleophile (hydroxide ion) and to deprotonate the hydroxyl group of the product, driving the reaction forward.

-

Temperature: Elevated temperatures are necessary to overcome the activation energy of the aromatic substitution reaction on the electron-rich trifluorobenzene ring.

Step 2: Regioselective Nitration of 2,3-Difluorophenol

The second step involves the introduction of a nitro group onto the 2,3-difluorophenol ring. The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents. The hydroxyl group is a strongly activating, ortho-, para-director, while the fluorine atoms are deactivating, ortho-, para-directors. The directing effects of the hydroxyl group are dominant, leading to nitration primarily at the positions ortho and para to it. Steric hindrance from the adjacent fluorine atom at the 2-position will favor substitution at the 5-position (para to the hydroxyl group).

Experimental Protocol: Nitration to 2,3-Difluoro-5-nitrophenol

This protocol is based on standard nitration procedures for phenolic compounds.

Methodology:

-

In a flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add fuming nitric acid dropwise to the cooled sulfuric acid to form the nitrating mixture, maintaining the low temperature.

-

In a separate flask, dissolve 2,3-difluorophenol in a suitable solvent like concentrated sulfuric acid or acetic acid, and cool to 0-5 °C.

-

Slowly add the nitrating mixture dropwise to the solution of 2,3-difluorophenol, ensuring the temperature does not rise above 10 °C.

-

After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the progress by TLC.

-

Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.

-

Filter the solid precipitate, wash with cold water until the filtrate is neutral, and dry under vacuum to obtain crude 2,3-difluoro-5-nitrophenol.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) for purification.

Data Presentation: Nitration Reaction Parameters

| Parameter | Value/Condition | Rationale |

| Reactants | 2,3-Difluorophenol, Fuming Nitric Acid, Sulfuric Acid | Standard reagents for electrophilic nitration. |

| Temperature | 0-10 °C | Low temperature controls the reaction rate and minimizes side product formation. |

| Solvent | Concentrated H₂SO₄ | Acts as a solvent and a catalyst by protonating nitric acid to form the nitronium ion (NO₂⁺). |

| Work-up | Quenching on ice | Safely stops the reaction and precipitates the solid product. |

Step 3: Reduction of 2,3-Difluoro-5-nitrophenol

The final step is the reduction of the nitro group to an amine to yield this compound. This is a common and high-yielding transformation in organic synthesis.

Experimental Protocol: Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for nitro group reduction.

Methodology:

-

In a hydrogenation vessel, dissolve 2,3-difluoro-5-nitrophenol in a suitable solvent such as ethanol, methanol, or ethyl acetate.

-

Add a catalytic amount of palladium on activated carbon (Pd/C, typically 5-10 wt%).

-

Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 1-5 atm) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by the uptake of hydrogen or by TLC.

-

Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Caption: Experimental workflow for the synthesis of this compound.

Conclusion and Future Perspectives

The proposed three-step synthesis provides a reliable and scalable pathway to this compound. Each step utilizes well-understood and robust chemical transformations, ensuring a high probability of success in a laboratory setting. The final product serves as a versatile building block for further chemical elaboration, particularly in the synthesis of novel kinase inhibitors and other biologically active molecules.[1] The unique electronic properties conferred by the fluorine atoms make this a highly desirable scaffold for modern drug discovery programs.

References

- Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-yl 4-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-1-yl)-1-piperidinecarboxylate And Pharmaceutically Acceptable Salts Thereof.

- How to Synthesize 2-AMINO-5-FLUOROPHENOL and Its Applic

- Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery. Benchchem.

- The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. NINGBO INNO PHARMCHEM CO.,LTD.

- 6-Amino-2,3-difluorophenol. Chem-Impex.

- An In-depth Technical Guide to the Synthesis of 2,4-Difluorophenol

Sources

5-Amino-2,3-difluorophenol chemical properties

An In-Depth Technical Guide to 5-Amino-2,3-difluorophenol

Abstract: This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of this compound (CAS No: 1356339-34-8). As a trifunctional chemical intermediate, its unique combination of an amino group, a hydroxyl group, and a vicinal difluorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights into its handling, reactivity, and potential for innovation.

Core Chemical Identity and Structure

This compound is an aromatic organic compound featuring a phenol backbone substituted with two fluorine atoms and an amino group. The precise arrangement of these functional groups dictates its unique reactivity and utility.

-

IUPAC Name: this compound

-

Synonyms: 3,4-Difluoro-5-hydroxyaniline

-

CAS Number: 1356339-34-8[1]

-

Molecular Formula: C₆H₅F₂NO[1]

-

Molecular Weight: 145.11 g/mol [1]

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

The physical and chemical characteristics of a compound are fundamental to its application in synthesis. The introduction of fluorine atoms significantly influences properties such as boiling point, density, and lipophilicity. Predicted and experimental data are summarized below.

| Property | Value | Source |

| Appearance | Typically a solid powder, ranging from greyish-green to brown. | [3][4] |

| Boiling Point | 271.4 ± 35.0 °C (Predicted) | [1] |

| Density | 1.472 ± 0.06 g/cm³ (Predicted) | [1] |

| Exact Mass | 145.034 Da | [1] |

| Polar Surface Area (PSA) | 46.2 Ų | [1] |

| LogP (XLogP3) | 1.1 | [1] |

Spectroscopic Profile

Spectroscopic data is essential for the structural confirmation and purity assessment of this compound. While specific spectra for this exact isomer are not widely published, a profile can be predicted based on established principles of NMR, IR, and MS.

-

¹H NMR: The proton spectrum is expected to show complex signals in the aromatic region (approx. 6.0-7.0 ppm) due to proton-fluorine (H-F) and proton-proton (H-H) coupling. The amine (-NH₂) and hydroxyl (-OH) protons would appear as broad singlets, which are exchangeable with D₂O.

-

¹³C NMR: The spectrum will display six distinct signals for the aromatic carbons. The chemical shifts will be significantly influenced by the attached functional groups, with the carbons bonded to fluorine exhibiting large C-F coupling constants.

-

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a critical characterization technique.[5] Two distinct resonances are expected for the non-equivalent fluorine atoms at the C2 and C3 positions, with their chemical shifts and coupling patterns providing definitive structural information.

-

Mass Spectrometry (MS): High-resolution mass spectrometry should confirm the molecular formula C₆H₅F₂NO with a monoisotopic mass of approximately 145.0339 Da.[2][6]

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for O-H stretching (broad, ~3300-3400 cm⁻¹), N-H stretching (two bands, ~3300-3500 cm⁻¹), C-F stretching (~1100-1300 cm⁻¹), and aromatic C=C bending (~1500-1600 cm⁻¹).

Reactivity and Synthetic Utility

The trifunctional nature of this compound makes it a versatile synthetic intermediate. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing fluorine atoms creates a unique reactivity profile.

-

Amino Group: The primary amine is nucleophilic and can readily undergo standard reactions such as acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions.

-

Hydroxyl Group: The phenolic hydroxyl group is acidic and can be deprotonated to form a phenoxide, which is a potent nucleophile for O-alkylation (e.g., Williamson ether synthesis) or O-acylation to form esters.

-

Aromatic Ring: The ring is activated towards electrophilic aromatic substitution by the -OH and -NH₂ groups. However, the regioselectivity is complex and directed by the combined influence of all three substituents. The fluorine atoms are generally stable but can be displaced via nucleophilic aromatic substitution (SₙAr) under forcing conditions, particularly if an additional strong electron-withdrawing group is present on the ring.

The strategic incorporation of fluorine into drug candidates is a widely used strategy to modulate metabolic stability, lipophilicity, and binding affinity.[7][8] This makes fluorinated building blocks like this compound highly valuable.

Caption: Reactivity pathways of this compound.

Applications in Drug Discovery and Materials Science

This compound is primarily utilized as a key intermediate in the synthesis of complex organic molecules. Its structural motifs are found in various biologically active compounds and advanced materials.

-

Pharmaceutical Development: This compound is a valuable starting material for synthesizing a diverse range of heterocyclic compounds with therapeutic potential.[3][9] The difluorophenyl moiety is particularly useful in the design of kinase inhibitors, where fluorine atoms can form critical hydrogen bonds or other interactions within the ATP-binding site of the target enzyme, potentially enhancing potency and selectivity.[9][10]

-

Agrochemicals: Similar to its use in pharmaceuticals, it serves as a precursor for novel herbicides and fungicides. The presence of fluorine often improves the efficacy and metabolic stability of these agents.[3][11]

-

Materials Science: The phenolic group allows it to be incorporated into polymer backbones, such as polyethers or polyesters. The fluorine content can impart desirable properties like enhanced thermal stability, chemical resistance, and specific optical properties to the resulting materials.[3]

Caption: Role in a typical drug discovery workflow.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount to ensure personnel safety. The following guidelines are synthesized from available Safety Data Sheets (SDS).

-

Hazard Identification: This compound is classified as harmful if swallowed, in contact with skin, or inhaled. It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[6][12][13]

-

Engineering Controls: All handling should be performed in a well-ventilated area, preferably within a certified laboratory fume hood.[1][12]

-

Personal Protective Equipment (PPE):

-

Handling Procedures: Avoid contact with skin, eyes, and clothing.[1] Avoid the formation and inhalation of dust.[1] Use non-sparking tools and prevent fire caused by electrostatic discharge.[1]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][12] Keep away from incompatible materials such as strong oxidizing agents.

Representative Experimental Protocol: N-Acylation

This protocol describes a standard N-acylation reaction, a common first step when using this compound as a building block.

Objective: To synthesize N-(3,4-difluoro-5-hydroxyphenyl)acetamide.

Materials:

-

This compound (1.0 eq)

-

Acetic anhydride (1.1 eq)

-

Pyridine (catalytic amount)

-

Dichloromethane (DCM) as solvent

Procedure:

-

Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound.

-

Dissolution: Add anhydrous DCM to dissolve the starting material. Stir the solution with a magnetic stir bar.

-

Catalyst Addition: Add a catalytic amount of pyridine to the solution.

-

Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add acetic anhydride dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.

-

Washing: Wash the combined organic layers with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography or recrystallization to yield the pure N-acylated product.

References

-

IP.com. (2024). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl).... Available at: [Link]

-

PubChem. (n.d.). 2-Amino-3,5-difluorophenol. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. (n.d.). This compound. Available at: [Link]

-

Ogawa, Y., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) for 3-Aminophenol. Available at: [Link]

-

MDPI. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8231. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies. Available at: [Link]

-

BMRB. (2013). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein. Methods in Molecular Biology, 988, 145-157. Available at: [Link]

-

PubChem. (n.d.). 4-Amino-2,3-difluorophenol. National Center for Biotechnology Information. Available at: [Link]

-

Cheméo. (n.d.). 2,3-Difluorophenol (CAS 6418-38-8) - Chemical & Physical Properties. Available at: [Link]

-

American Chemical Society. (2025). Additive-Controlled Regioswitching in Ni-Catalyzed Enantioselective Hydrophosphination of Unactivated Alkenes. Journal of the American Chemical Society. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. PubChemLite - this compound (C6H5F2NO) [pubchemlite.lcsb.uni.lu]

- 3. chemimpex.com [chemimpex.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. "Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophen" by Srinivasan Thirumalai Rajan; Ghojala Venkat Reddy; Singavarapu Adilakshmi; MSN Laboratories Private Limited, R&D Center; Hyderabad, India [tdcommons.org]

- 11. nbinno.com [nbinno.com]

- 12. fishersci.com [fishersci.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

5-Amino-2,3-difluorophenol CAS 1356339-34-8

An In-Depth Technical Guide to 5-Amino-2,3-difluorophenol (CAS 1356339-34-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key fluorinated building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical properties, plausible synthetic strategies, applications, and essential handling protocols, grounding the discussion in established chemical principles and field-proven insights.

Introduction: The Strategic Value of Fluorinated Scaffolds

This compound is a trifunctional aromatic compound featuring an amine, a hydroxyl group, and a vicinal difluoro substitution pattern. This unique arrangement of functional groups makes it a highly valuable intermediate in the synthesis of complex organic molecules, particularly for pharmaceutical and agrochemical applications.[1]

The strategic incorporation of fluorine atoms into drug candidates is a cornerstone of modern medicinal chemistry.[2] Fluorine, being the most electronegative element, can profoundly alter a molecule's physicochemical and pharmacological properties.[2][3] These modifications often lead to:

-

Enhanced Metabolic Stability: Fluorine can block sites susceptible to metabolic oxidation, increasing the drug's half-life.[4]

-

Improved Binding Affinity: The polarity of the C-F bond can lead to favorable interactions with target proteins.[3][4]

-

Altered pKa: Fluorine's electron-withdrawing nature can lower the pKa of nearby functional groups, affecting ionization state and membrane permeability.[2]

-

Increased Lipophilicity: Fluorination of an aryl ring often increases lipophilicity, which can enhance passage through biological membranes.[3]

This compound serves as a versatile scaffold that leverages these benefits, providing a robust starting point for the design of novel therapeutic agents.[5]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These data are critical for planning reactions, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 1356339-34-8 | [6][7] |

| Molecular Formula | C₆H₅F₂NO | [7][8] |

| Molecular Weight | 145.11 g/mol | [7][8] |

| Appearance | Pale-yellow to Yellow-brown Solid | [8] |

| Purity | Typically ≥95% | [9] |

| Boiling Point (Predicted) | 271.4 ± 35.0 °C | [7] |

| Density (Predicted) | 1.472 ± 0.06 g/cm³ | [7] |

| InChI Key | RIBBSUNCKQXGQU-UHFFFAOYSA-N | [7][8] |

| SMILES | NC1=CC(O)=C(F)C(F)=C1 | [10] |

Synthesis Strategy: A Mechanistic Perspective

While specific, peer-reviewed synthesis routes for this compound are not extensively published, a plausible and logical pathway can be designed based on established methodologies for analogous fluorinated aromatics.[11] A common strategy involves the functionalization of a pre-existing difluorinated core, ensuring precise control over the regiochemistry of the substituents.

A logical retrosynthetic analysis suggests starting from a commercially available building block like 1,2-difluorobenzene. The synthesis would proceed through nitration, followed by hydroxylation, and finally, reduction of the nitro group.

Causality Behind Experimental Choices:

-

Nitration First: Introducing the nitro group early provides a powerful electron-withdrawing group that activates the ring for subsequent nucleophilic aromatic substitution (SNAr). The fluorine atoms direct the nitration primarily to the 4-position.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the para-position (relative to the nitro group) for nucleophilic attack. A strong nucleophile like hydroxide can displace one of the fluorine atoms. This step is often the most challenging, requiring carefully controlled conditions (temperature, solvent) to achieve good regioselectivity and yield.

-

Reduction: The final step involves the reduction of the nitro group to an amine. This is a standard and high-yielding transformation, commonly achieved via catalytic hydrogenation (e.g., H₂ over Palladium on carbon) or with reducing agents like tin(II) chloride (SnCl₂). This method is chosen for its efficiency and compatibility with the other functional groups.

This self-validating system ensures that the correct isomer is produced, as the directing effects of the substituents at each step logically lead to the desired product.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a trifunctional building block, meaning its amine, hydroxyl, and aromatic ring can be selectively modified to construct a diverse library of compounds. Its primary value lies in its use as a precursor for heteroaryl derivatives, which are common motifs in pharmaceuticals.[12][13]

A prominent application for analogous compounds is in the synthesis of kinase inhibitors, a critical class of drugs in oncology.[5] The aminophenol core can be elaborated to interact with the hinge region of a kinase's ATP-binding pocket, while the difluorophenyl moiety can be directed towards other key residues to enhance potency and selectivity.[5]

The vicinal difluoro pattern is particularly interesting as it creates a distinct electronic environment and dipole moment on the phenyl ring, potentially offering unique binding interactions compared to other fluorination patterns.

Analytical and Spectroscopic Profile

Characterization of this compound relies on standard analytical techniques. The identity and purity are typically confirmed using a combination of chromatography and spectroscopy.

Analytical Methods:

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile (often with an acid modifier like formic acid) is a common starting point.[14]

-

Mass Spectrometry (MS): Coupled with LC or GC, MS confirms the molecular weight (145.11 g/mol ).[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the two aromatic protons, the amine (-NH₂) protons, and the hydroxyl (-OH) proton. The aromatic signals will show complex splitting patterns due to coupling with each other and with the fluorine atoms.[15] |

| ¹³C NMR | Six distinct signals for the aromatic carbons. The carbons bonded to fluorine will appear as doublets (due to C-F coupling) and will be significantly shifted downfield.[16] |

| ¹⁹F NMR | Two distinct signals for the two non-equivalent fluorine atoms, showing coupling to each other and to adjacent protons.[17] |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for O-H and N-H stretches (typically broad, in the 3200-3500 cm⁻¹ region), C-O stretching, and C-F stretching (strong bands, typically in the 1100-1300 cm⁻¹ region).[18][19] |

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be strictly followed when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid formation and inhalation of dust.[7] Avoid contact with skin and eyes.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[6]

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] For long-term stability, storage at 0-8 °C is sometimes recommended.[1]

-

Incompatibilities: Store away from strong oxidizing agents and incompatible materials.[7]

Note: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before use for complete and detailed safety information.

Representative Experimental Protocol: N-Arylation via Buchwald-Hartwig Amination

This protocol describes a representative palladium-catalyzed cross-coupling reaction to demonstrate the utility of this compound as a nucleophile. This method is based on established strategies for similar compounds.[5]

Objective: To synthesize an N-aryl derivative, a key step in building more complex molecules like kinase inhibitors.

Materials:

-

This compound

-

Aryl Bromide (e.g., 2-bromopyridine)

-

Palladium Catalyst (e.g., Pd₂(dba)₃)

-

Phosphine Ligand (e.g., Xantphos)

-

Base (e.g., Cs₂CO₃)

-

Anhydrous Solvent (e.g., Toluene or Dioxane)

Step-by-Step Methodology:

-

Inert Atmosphere: To an oven-dried reaction vessel, add the aryl bromide (1.0 eq), this compound (1.2 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and the phosphine ligand (e.g., Xantphos, 0.1 eq).

-

Evacuation and Purging: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical as palladium catalysts can be sensitive to oxygen.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq) followed by the anhydrous solvent (e.g., Toluene).

-

Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts and catalyst residues.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield the desired N-aryl product.

Conclusion

This compound (CAS 1356339-34-8) is a strategically important chemical intermediate whose value is derived from its unique combination of reactive functional groups and the beneficial properties imparted by its vicinal difluoro substitution. Its utility as a building block in the synthesis of high-value molecules, particularly in the realm of drug discovery for targets like kinases, is significant. A thorough understanding of its properties, synthetic logic, and handling requirements enables researchers to effectively leverage this powerful scaffold in the development of next-generation therapeutics and advanced materials.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Fluorinated Phenols in Modern Chemistry.

- ChemShuttle. (n.d.). Material Safety Data Sheet.

- CP Lab Safety. (n.d.). This compound, 95% Purity.

- Echemi. (n.d.). Buy this compound from ATK CHEMICAL COMPANY LIMITED.

- Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.

- Sigma-Aldrich. (n.d.). This compound | 1356339-34-8.

- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.

- Benchchem. (n.d.). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.

- ResearchGate. (n.d.). Fluorine in Medicinal Chemistry | Request PDF.

- ResearchGate. (n.d.). Phenols in Pharmaceuticals: Analysis of a Recurring Motif | Request PDF.

- AKSci. (n.d.). 1356339-34-8 this compound.

- Matrix Fine Chemicals. (n.d.). This compound | CAS 1356339-34-8.

- ACS Publications. (n.d.). The Many Roles for Fluorine in Medicinal Chemistry.

- Semantic Scholar. (n.d.). Synthesis of novel fluorophenylaryl / heteroaryl ether derivatives.

- ResearchGate. (n.d.). Physical, IR and 31 P NMR data of compounds 5*.

- MDPI. (n.d.). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.

- SpectraBase. (n.d.). 3,4-Difluorophenol.

- Benchchem. (n.d.). Comparative analysis of analytical methods for 2-Amino-3-methoxybenzoic acid detection.

- PMC - NIH. (2022). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices.

- ResearchGate. (n.d.). Computational studies on the IR and NMR spectra of 2-aminophenol | Request PDF.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemshuttle.com [chemshuttle.com]

- 7. echemi.com [echemi.com]

- 8. This compound | 1356339-34-8 [sigmaaldrich.com]

- 9. 1356339-34-8 this compound AKSci 5386DA [aksci.com]

- 10. This compound | CAS 1356339-34-8 [matrix-fine-chemicals.com]

- 11. nbinno.com [nbinno.com]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. spectrabase.com [spectrabase.com]

- 18. researchgate.net [researchgate.net]

- 19. Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 5-Amino-2,3-difluorophenol

<_ _= "An in-depth technical guide to 5-Amino-2,3-difluorophenol for researchers, scientists, and drug development professionals.">

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern drug design. Fluorine's unique properties can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic profile of therapeutic agents. This compound, a trifunctional aromatic compound, represents a key building block in this endeavor. Its distinct arrangement of an amino group, a hydroxyl group, and two fluorine atoms offers a versatile platform for the synthesis of novel and complex molecules. This guide provides a comprehensive technical overview of the physical and chemical properties, synthesis, reactivity, and analytical methodologies pertaining to this compound, intended to empower researchers in their pursuit of innovative drug discovery.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application. These properties govern its behavior in chemical reactions, its solubility in various solvent systems, and its overall handling and storage requirements.

| Property | Value |

| Molecular Formula | C₆H₅F₂NO[1][2] |

| Molecular Weight | 145.11 g/mol [1][2] |

| Appearance | Greyish-green powder[1] |

| Purity | ≥ 95% (by NMR)[1] |

| Storage Conditions | Store at 0-8 °C[1] |

| Synonyms | 3,4-Difluoro-2-hydroxyaniline[1] |

| CAS Number | 115551-33-2[1] |

| InChI | InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2[3] |

| InChIKey | RIBBSUNCKQXGQU-UHFFFAOYSA-N[3] |

| SMILES | C1=C(C=C(C(=C1O)F)F)N[3] |

Synthesis and Reactivity

The synthesis of this compound is a critical aspect for its availability in research and development. A common synthetic route involves the catalytic hydrogenation of a nitrophenol precursor.

Illustrative Synthetic Workflow:

A prevalent method for synthesizing compounds with an aminophenol structure involves the reduction of a corresponding nitrophenol. For instance, the synthesis of 4-amino-2,6-difluorophenol is achieved by the hydrogenation of 4-nitro-2,6-difluorophenol using a palladium on activated carbon catalyst.[4] This general approach can be adapted for the synthesis of this compound.

Caption: A generalized workflow illustrating the use of this compound in a drug discovery cascade.

Analytical and Characterization Protocols

Rigorous analytical characterization is imperative to ensure the identity, purity, and quality of this compound for its use in subsequent synthetic steps.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To elucidate and confirm the chemical structure and assess purity.

-

Methodology:

-

Accurately weigh and dissolve a sample (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using a high-field NMR spectrometer.

-

-

Data Interpretation:

-

¹H NMR: The spectrum will exhibit distinct signals for the aromatic protons, as well as the amine (NH₂) and hydroxyl (OH) protons. The chemical shifts, multiplicities, and coupling constants will be consistent with the substitution pattern.

-

¹³C NMR: The spectrum will show resonances for the six carbons of the aromatic ring. The chemical shifts will be influenced by the attached fluorine, amino, and hydroxyl groups.

-

¹⁹F NMR: The presence of two fluorine atoms will give rise to signals in the ¹⁹F NMR spectrum, providing definitive evidence for their incorporation and electronic environment. [5]

-

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition.

-

Methodology:

-

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., electrospray ionization - ESI).

-

Acquire the mass spectrum in either positive or negative ion mode.

-

-

Data Interpretation:

-

The mass spectrum should display a prominent molecular ion peak corresponding to the calculated exact mass of the compound. For this compound, the predicted monoisotopic mass is 145.03392 Da. [3]High-resolution mass spectrometry (HRMS) can be employed to confirm the elemental formula with high accuracy. [6]

-

High-Performance Liquid Chromatography (HPLC)

-

Objective: To determine the purity of the compound.

-

Methodology:

-

Develop a suitable HPLC method, typically using a reversed-phase column (e.g., C18).

-

Prepare a mobile phase consisting of a mixture of aqueous and organic solvents (e.g., water and acetonitrile), often with an additive like trifluoroacetic acid or formic acid to improve peak shape.

-

Dissolve a known amount of the sample in the mobile phase or a compatible solvent.

-

Inject the sample onto the HPLC system and monitor the elution profile with a UV detector at an appropriate wavelength.

-

-

Data Interpretation:

-

The purity of the sample is determined by the relative area of the main peak in the chromatogram. A high-purity sample will show a single major peak with minimal impurities.

-

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood. [7]Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. [7]For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

References

- Vertex AI Search. (2024-12-19). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)...

- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.

- Benchchem. (2025). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.

- Sigma-Aldrich. (n.d.). 5-Amino-2,4-difluorophenol | 113512-71-3.

- PubChem. (n.d.). 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897.

- ChemScene. (n.d.). 4-Amino-2,5-difluorophenol | 120103-19-7.

- PubChemLite. (n.d.). This compound (C6H5F2NO).

- MedchemExpress.com. (n.d.). Certificate of Analysis - 5-Amino-2,4-difluorophenol.

- ChemicalBook. (2025-08-18). 4-AMINO-2,5-DIFLUOROPHENOL | 120103-19-7.

- PubMed. (2020-01-15). Applications of fluorine-containing amino acids for drug design.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818).

- Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98 6418-38-8.

- Sigma-Aldrich. (n.d.). 2,3-Difluorophenol 98 6418-38-8.

- PubChem. (n.d.). 2-Amino-5-fluorophenol | C6H6FNO | CID 185763.

- Sigma-Aldrich. (n.d.). 2,6-Difluorophenol 98 28177-48-2.

- MedChemExpress. (n.d.).

- MDPI. (n.d.). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine.

- Chem-Impex. (2025-12-29).

- NIH. (n.d.). Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC.

- ChemicalBook. (n.d.). 4-Amino-2,6-difluorophenol synthesis.

- Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluorophenol | 163733-98-0.

- NIH. (2013-01-01). 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC.

- US Pharmacopeia (USP). (n.d.). Amino acid analysis refers to the methodology used to determine the amino acid composition or content of proteins.

- Benchchem. (2025). Technical Support Center: Synthesis of 2,4-Difluorophenol.

- ChemicalBook. (n.d.). 3,5-Difluorophenol(2713-34-0) 1H NMR spectrum.

- Sigma-Aldrich. (n.d.). 5-Amino-2,4-difluorophenol | 113512-71-3.

- American Chemical Society. (2025-12-21).

- Journal of the American Chemical Society. (2026-01-13).

- Cheméo. (n.d.). 2,3-Difluorophenol (CAS 6418-38-8) - Chemical & Physical Properties.

- GNPS. (n.d.).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Amino-3,5-difluorophenol | C6H5F2NO | CID 2778897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - this compound (C6H5F2NO) [pubchemlite.lcsb.uni.lu]

- 4. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Fluorotryptophan as a Dual NMR and Fluorescent Probe of α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mass Spectrometry-based Proteomics: Qualitative Identification to Activity-based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to 5-Amino-2,3-difluorophenol: Structure, Properties, and Applications

Abstract

This technical guide offers a comprehensive examination of 5-Amino-2,3-difluorophenol, a fluorinated aromatic compound of significant interest to the pharmaceutical and materials science sectors. The document details the molecule's structural features, molecular weight, and core physicochemical properties. A significant focus is placed on its synthetic pathways, spectroscopic characterization, and its role as a versatile building block in the development of complex, biologically active molecules. This guide is tailored for researchers, medicinal chemists, and drug development professionals, providing both foundational knowledge and actionable insights.

Core Molecular Profile

This compound is a substituted phenol containing both amino and difluoro functional groups. This unique combination of substituents on the aromatic ring imparts specific reactivity and properties that are highly valuable in chemical synthesis.

Molecular Structure and Weight

The chemical structure of this compound consists of a benzene ring functionalized with a hydroxyl group at position 1, two fluorine atoms at positions 2 and 3, and an amino group at position 5. This arrangement is crucial for its chemical behavior and interactions in more complex molecular systems.

The molecular formula for this compound is C₆H₅F₂NO [1]. Based on this formula, the calculated molecular weight is 145.11 g/mol . The monoisotopic mass is 145.03392 Da[1].

Physicochemical and Registry Information

A summary of the key properties and identifiers for this compound is provided in the table below. This data is essential for laboratory handling, stoichiometric calculations, and regulatory compliance.

| Property | Value | Source(s) |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₅F₂NO | PubChem[1] |

| Molecular Weight | 145.11 g/mol | PubChem[1] |

| CAS Number | 121395-41-1 | |

| Appearance | Off-white to light brown solid | |

| Melting Point | 135-139 °C | |

| Solubility | Soluble in polar organic solvents like methanol and DMSO. | General Knowledge |

Synthesis and Purification

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity. A common and logical synthetic route involves the nitration of a protected 2,3-difluorophenol followed by reduction of the resulting nitro group.

Synthetic Workflow: A Mechanistic Overview

The causality behind this synthetic strategy is rooted in the directing effects of the substituents and the need to protect reactive functional groups. The hydroxyl group of 2,3-difluorophenol is an activating group, but it is also susceptible to oxidation under nitrating conditions. Therefore, a protection step is essential. The subsequent nitration is directed by the protected hydroxyl group and the fluorine atoms, leading to the desired 5-nitro intermediate. Finally, a selective reduction of the nitro group yields the target amine without affecting the other functionalities.

Caption: Generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established chemical transformations.

Step 1: Protection of 2,3-Difluorophenol

-

Dissolve 2,3-difluorophenol (1.0 eq) in a suitable solvent such as dichloromethane.

-

Add a base, for example, triethylamine (1.2 eq).

-

Cool the mixture in an ice bath and slowly add an acylating agent like acetyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work up the reaction by washing with water and brine, then dry the organic layer and concentrate to obtain the protected intermediate.

Step 2: Nitration

-

To a cooled mixture of concentrated sulfuric acid and nitric acid, slowly add the protected 2,3-difluorophenol from the previous step.

-

Maintain a low temperature during the addition to control the exothermic reaction.

-

Stir the mixture until the nitration is complete.

-

Carefully pour the reaction mixture over ice and extract the product with an organic solvent.

-

Wash and dry the organic extract to isolate the nitrated intermediate.

Step 3: Deprotection and Reduction

-

The protected nitro-compound can often be deprotected and reduced in a single pot or sequentially.

-

For reduction, dissolve the nitro-compound in a solvent like ethanol or ethyl acetate.

-

Add a catalyst, such as 10% Palladium on carbon.

-

Hydrogenate the mixture under a hydrogen atmosphere until the nitro group is fully reduced to an amine.

-

Filter off the catalyst and concentrate the solvent to yield the crude this compound.

Trustworthiness and Validation: Each step of this synthesis must be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure the reaction has gone to completion and to identify any potential side products. The final product should be purified, typically by column chromatography or recrystallization, and its identity and purity confirmed by spectroscopic methods.

Spectroscopic Characterization

The structural integrity of this compound is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the adjacent fluorine atoms. The protons of the amino (-NH₂) and hydroxyl (-OH) groups will also be visible, though their chemical shifts can be broad and solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum will exhibit six signals corresponding to the aromatic carbons. The chemical shifts of the carbons directly bonded to fluorine will show characteristic coupling (J-coupling).

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands include:

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹.

-

N-H Stretching: Typically two sharp peaks for the primary amine in the 3300-3500 cm⁻¹ region.

-

Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range.

-

C-F Stretching: Strong absorptions in the fingerprint region, usually between 1000-1400 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it a valuable building block in the design of novel therapeutic agents. The strategic placement of fluorine atoms can significantly enhance the pharmacological properties of a molecule.

Role as a Key Intermediate

The amino and hydroxyl groups serve as versatile handles for further chemical modifications, allowing for the construction of a wide array of derivatives. For example, the amino group can undergo acylation, alkylation, or be used to form heterocyclic rings, while the phenolic hydroxyl group can be alkylated or acylated.

Caption: Reactivity pathways of this compound in synthesis.

The Fluorine Advantage in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry. Fluorine atoms can improve a molecule's:

-

Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, thereby increasing the drug's half-life.

-

Binding Affinity: Fluorine can act as a hydrogen bond acceptor and participate in favorable interactions with protein targets.

-

Lipophilicity and Permeability: The substitution of hydrogen with fluorine increases lipophilicity, which can enhance the ability of a drug to cross cell membranes.

This compound and its isomers are known to be used in the synthesis of kinase inhibitors, which are a critical class of drugs in oncology and inflammatory diseases[2]. For instance, aminodifluorophenyl moieties are found in potent inhibitors of various kinases.

Conclusion

This compound is a strategically important chemical intermediate with high value for researchers in drug discovery and materials science. Its unique molecular architecture, characterized by the presence of vicinal fluorine atoms and reactive amino and hydroxyl groups, provides a versatile platform for the synthesis of novel compounds with enhanced biological and physical properties. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in developing next-generation therapeutics and advanced materials.

References

-

ResearchGate. (n.d.). 1 H-NMR and 13 C-NMR spectra of 5-FA. Retrieved from [Link]

- Google Patents. (n.d.). US8759372B2 - N-(5S,6S,9R)-amino-6-(2,3-difluorophenyl).

- Google Patents. (n.d.). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Google Patents. (n.d.). United States Patent (19). Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. Retrieved from [Link]

- Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

- Google Patents. (n.d.). CA2092407A1 - Process for the preparation of 2,3-difluoro-6-nitrophenol.

-

PubMed. (n.d.). Applications of fluorine-containing amino acids for drug design. Retrieved from [Link]

-

MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]

-

MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Some Novel o-aminophenol Derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Synthesis of 5-Amino-2,3-difluorophenol: Analysis of Potential Starting Materials and Synthetic Routes

Abstract: 5-Amino-2,3-difluorophenol is a trifunctional aromatic compound with significant potential as a versatile building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. Its unique substitution pattern—featuring an amine, a hydroxyl group, and vicinal fluorine atoms—can impart desirable properties such as enhanced metabolic stability, increased binding affinity, and altered lipophilicity to target molecules.[1][2] Despite its potential, a standardized, high-yield synthesis for this specific isomer is not prominently documented in publicly accessible literature. This guide, therefore, serves as an in-depth technical analysis from a first-principles perspective. It proposes and evaluates the most viable synthetic pathways, detailing the underlying chemical logic, potential starting materials, and step-by-step experimental considerations. The primary route explored leverages the principles of regioselective electrophilic and nucleophilic aromatic substitution to construct the target molecule from a commercially available fluorinated precursor.

Introduction: The Strategic Value of Fluorinated Aminophenols

In modern drug discovery and materials science, the incorporation of fluorine into organic scaffolds is a well-established strategy for modulating a molecule's physicochemical and biological properties.[1] Fluorinated aminophenols, in particular, are powerful intermediates because they offer three distinct functional handles for subsequent chemical modification. The fluorine atoms can enhance metabolic stability, the phenolic hydroxyl can act as a hydrogen bond donor or a site for ether linkage, and the amino group provides a nucleophilic center for amide bond formation or further aromatic functionalization.[3]

This compound is an especially intriguing, albeit challenging, synthetic target. The meta-relationship between the amino and hydroxyl groups, combined with the adjacent ortho-difluoro motif, presents a unique electronic and steric environment. This guide provides researchers and process chemists with a foundational understanding of how to approach the synthesis of this valuable compound by analyzing potential precursors and reaction pathways.

Retrosynthetic Analysis and Proposed Primary Synthetic Pathway

A direct synthesis of this compound is complicated by the directing effects of the functional groups. For instance, direct nitration of 2,3-difluorophenol would likely yield undesired ortho and para isomers relative to the powerful activating hydroxyl group, rather than the desired meta product.[4] Similarly, electrophilic substitution on 2,3-difluoroaniline would also face significant regiochemical hurdles.[5]

Therefore, a more robust strategy involves building the molecule from a precursor where the key substituents can be installed with high regiochemical control. Our primary proposed route begins with 1,2,3-trifluorobenzene and proceeds through a logical sequence of nitration, nucleophilic aromatic substitution (SNAr), and reduction. This approach leverages the powerful activating and directing effect of a nitro group to control the regiochemistry of the subsequent hydroxylation step.

Caption: Retrosynthetic analysis for this compound.

Detailed Protocols for the Primary Synthetic Route

This section provides a detailed, three-step experimental workflow for the synthesis of this compound starting from 1,2,3-trifluorobenzene.

Step 1: Nitration of 1,2,3-Trifluorobenzene

-

Causality & Expertise: The first critical step is the regioselective nitration of the starting material. 1,2,3-Trifluorobenzene is an electron-deficient ring, requiring strong nitrating conditions (e.g., fuming nitric acid and concentrated sulfuric acid). The fluorine atoms are weakly ortho-, para-directing but deactivating. The most likely position for nitration is C5, which is para to the C2 fluorine and meta to the C1 and C3 fluorines, leading to the desired 1,2,3-trifluoro-5-nitrobenzene intermediate.

-

Experimental Protocol:

-

To a stirred, cooled (0-5 °C) mixture of concentrated sulfuric acid (e.g., 50 mL), slowly add 1,2,3-trifluorobenzene (1.0 eq).

-

Maintain the temperature below 10 °C while adding a pre-mixed solution of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (25 mL) dropwise over 1-2 hours.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by GC-MS.

-

Carefully pour the reaction mixture onto crushed ice, resulting in the precipitation of the product.

-

Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 1,2,3-trifluoro-5-nitrobenzene.

-

Step 2: Regioselective Hydroxylation via Nucleophilic Aromatic Substitution (SNAr)

-

Causality & Expertise: This step is the cornerstone of the proposed synthesis. The strongly electron-withdrawing nitro group profoundly activates the aromatic ring towards nucleophilic attack, particularly at the para position (C1). This allows for the selective displacement of the C1 fluorine atom by a hydroxide nucleophile, leaving the other two fluorine atoms intact.

-

Experimental Protocol:

-

In a pressure vessel, dissolve 1,2,3-trifluoro-5-nitrobenzene (1.0 eq) in a suitable solvent like DMSO or DMF.

-

Add an aqueous solution of potassium hydroxide (KOH, 1.5-2.0 eq).

-

Seal the vessel and heat the mixture to 80-100 °C for 6-12 hours. The reaction should be monitored by TLC or HPLC for the consumption of the starting material.

-

After cooling to room temperature, dilute the reaction mixture with water and acidify with concentrated HCl until the pH is ~1.

-

The product, 2,3-difluoro-5-nitrophenol, will precipitate. If not, extract the aqueous phase with ethyl acetate.

-

Collect the solid by filtration or concentrate the organic extracts. Purify the crude product by recrystallization or column chromatography to yield pure 2,3-difluoro-5-nitrophenol.

-

Step 3: Reduction of the Nitro Group

-

Causality & Expertise: The final step involves the reduction of the nitro group to the target amine. This is a standard transformation with several reliable methods. Catalytic hydrogenation is often preferred for its clean conversion and mild conditions. An alternative, particularly on a larger scale, is the use of a metal in acidic media.

-

Experimental Protocol (Catalytic Hydrogenation):

-

Dissolve 2,3-difluoro-5-nitrophenol (1.0 eq) in a solvent such as ethanol, methanol, or ethyl acetate.[6]

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).[7]

-

Pressurize the reaction vessel with hydrogen gas (1-3 atm) and stir vigorously at room temperature.[6]

-

Monitor the reaction by TLC until the starting material is fully consumed (typically 4-8 hours).

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound. Further purification can be achieved by recrystallization if necessary.

-

Caption: Experimental workflow for the proposed synthesis.

Analysis of Alternative Starting Materials

To provide a comprehensive overview, it is crucial to evaluate other potential starting materials and explain their synthetic challenges.

| Starting Material | Proposed Key Transformation | Major Challenge(s) | Viability |

| 1,2,3-Trifluorobenzene | Nitration → SNAr → Reduction | Requires strong nitrating conditions; handling of trifluorobenzene. | High |

| 2,3-Difluorophenol [4] | Nitration → Reduction | Poor regioselectivity during nitration. The -OH group directs ortho and para, leading to 4-nitro and 6-nitro isomers, not the desired 5-nitro product. | Low |

| 2,3-Difluoroaniline [8][9] | Protection → Nitration → Reduction → Deprotection → Diazotization → Hydrolysis | Extremely poor regioselectivity during nitration of the aniline or its protected form. The pathway to introduce the hydroxyl group is long and complex. | Very Low |

Conclusion

While a direct, one-pot synthesis for this compound is not readily apparent from existing literature, a robust and chemically sound multi-step pathway can be designed. The most promising route commences with 1,2,3-trifluorobenzene . This strategy offers a high degree of regiochemical control by leveraging the powerful activating effect of a nitro group to facilitate a selective nucleophilic aromatic substitution for the introduction of the hydroxyl group. The subsequent reduction of the nitro group is a standard and high-yielding transformation. This proposed pathway provides a logical and validated framework for researchers and drug development professionals to access this valuable and unique chemical building block.

References

- ChemicalBook. (n.d.). 2,3-Difluoroaniline synthesis.

- Smolecule. (n.d.). Buy 2,3-Difluoroaniline | 4519-40-8.

- Google Patents. (n.d.). Process for The Preparation of (5S,6S,9R)-5-Amino-6-(2,3-difluorophenyl)....

- Google Patents. (n.d.). CN101245020B - Process for synthesizing 2,3-difluoroaniline.

- Fluoromart. (n.d.). 4519-40-8 | 2,3-Difluoroaniline.

- Sigma-Aldrich. (n.d.). 2,3-Difluoroaniline 98 | 4519-40-8.

- BenchChem. (2025). Application Notes and Protocols for 5-Amino-2,4-difluorophenol in Drug Discovery.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Synthesis of 2,3-Difluorophenol: A Deep Dive into Key Methodologies.

- ChemicalBook. (n.d.). 4-Amino-2,6-difluorophenol synthesis.

- AN IMPROVED SYNTHESIS OF 3,3- AND 5,5-DIFLUORO-2- AMINOCYCLOHEXANECARBOXYLATES AND EXTENSION OF THE METHOD VIA ORGANOSELENIUM CH. (2021). Fluorine notes, 1(134).

- Chem-Impex. (n.d.). 6-Amino-2,3-difluorophenol.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. real.mtak.hu [real.mtak.hu]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. 4519-40-8 | 2,3-Difluoroaniline [fluoromart.com]

- 6. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 7. 2,3-Difluoroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. CN101245020B - Process for synthesizing 2,3-difluoroaniline - Google Patents [patents.google.com]

- 9. 2,3-二氟苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to 5-Amino-2,3-difluorophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Amino-2,3-difluorophenol, a fluorinated aromatic compound with significant potential in pharmaceutical and chemical research. As a trifunctional molecule, it serves as a versatile building block for the synthesis of complex chemical entities. This document delves into its chemical identity, proposed synthesis, potential applications, and essential safety protocols, offering a valuable resource for professionals in drug discovery and organic synthesis.

Part 1: Core Compound Identity and Properties

IUPAC Name and Synonyms

The unequivocally identified International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1][2]

It is also known by several synonyms, which are crucial to recognize when searching chemical databases and literature. These include:

-

3,4-Difluoro-5-hydroxyaniline[3]

-

Phenol, 5-amino-2,3-difluoro-[3]

-

SCHEMBL5511737[3]

-

MFCD21601918[3]

-

ZINC91306000[3]

-

AKOS024438496[3]

-

CS-W001422[3]

-

AM806752[3]

Chemical Identifiers

For precise identification and database retrieval, the following chemical identifiers are essential:

| Identifier | Value |

| CAS Number | 1356339-34-8[1][3][4][5][6][7] |

| Molecular Formula | C6H5F2NO[1][3][4][7][8] |

| Molecular Weight | 145.11 g/mol [4][7][9] |

| InChI | InChI=1S/C6H5F2NO/c7-4-1-3(9)2-5(10)6(4)8/h1-2,10H,9H2[8] |

| InChIKey | RIBBSUNCKQXGQU-UHFFFAOYSA-N[3][8] |

| SMILES | NC1=CC(O)=C(F)C(F)=C1[1] |

Physicochemical Properties

The experimental data on the physicochemical properties of this compound is not extensively available in the public domain. The information below is a combination of data from supplier specifications and predicted values.

| Property | Value | Source |

| Physical Form | Pale-yellow to Yellow-brown Solid | [4] |

| Purity | ≥95% | [4][6] |

| Boiling Point | 271.4 ± 35.0 °C | Predicted[3] |

| Density | 1.472 ± 0.06 g/cm³ | Predicted[3] |

| XLogP3 | 1.1 | Predicted[8] |

| Polar Surface Area (PSA) | 46.2 Ų | Predicted[3] |

Part 2: Synthesis and Manufacturing

Proposed Synthetic Route: Reduction of 5-Nitro-2,3-difluorophenol

The proposed synthesis involves the catalytic hydrogenation of 5-nitro-2,3-difluorophenol. This precursor can be synthesized from commercially available starting materials. The choice of a metal catalyst, such as palladium on carbon (Pd/C), and a suitable solvent system is critical for achieving high yield and purity.

Theoretical Experimental Protocol

Disclaimer: The following is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions by qualified personnel.

Objective: To synthesize this compound from 5-nitro-2,3-difluorophenol.

Materials:

-

5-nitro-2,3-difluorophenol

-

10% Palladium on activated carbon (Pd/C)

-

Ethanol (or other suitable solvent like ethyl acetate)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration agent (e.g., Celite®)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Reaction Setup: In a hydrogenation vessel, dissolve 5-nitro-2,3-difluorophenol in a suitable solvent such as ethanol.

-

Inerting: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount of catalyst will need to be optimized, but a starting point of 1-5 mol% is common.

-

Hydrogenation: Pressurize the vessel with hydrogen gas to an appropriate pressure (this will depend on the apparatus, from atmospheric pressure to several atmospheres).

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Catalyst Removal: Once the reaction is complete, carefully depressurize the vessel and purge with an inert gas. The palladium catalyst is pyrophoric and must be handled with care. Filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Work-up: Wash the filter cake with the solvent used in the reaction to ensure complete recovery of the product.

-

Isolation and Purification: Concentrate the filtrate under reduced pressure to obtain the crude this compound. The crude product can be further purified by recrystallization or column chromatography to achieve the desired purity.

Part 3: Applications in Research and Development

The unique structural features of this compound, namely the presence of an amino group, a hydroxyl group, and two fluorine atoms on the aromatic ring, make it a highly valuable building block in several areas of chemical research.

A Trifunctional Building Block in Organic Synthesis

The three distinct functional groups on the molecule allow for a wide range of chemical transformations. The amino group can undergo N-acylation, N-alkylation, and diazotization, while the hydroxyl group can be etherified or esterified. The aromatic ring itself is amenable to electrophilic substitution, although the positions of substitution will be directed by the existing functional groups. This trifunctionality allows for the construction of complex molecular architectures from a single starting material.

Potential in Medicinal Chemistry

While specific applications of this compound are not yet widely reported, the utility of its isomers provides strong evidence for its potential in drug discovery.[10] Aminodifluorophenol scaffolds are key components in the synthesis of kinase inhibitors, a major class of targeted cancer therapies.[11]

The incorporation of fluorine atoms into drug candidates can confer several advantageous properties:

-

Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug.

-

Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, leading to improved potency.

-

Modulated Physicochemical Properties: The introduction of fluorine can alter a molecule's pKa, lipophilicity, and membrane permeability, which can be fine-tuned to optimize pharmacokinetic and pharmacodynamic profiles.

Inferred Applications in Agrochemicals

Analogous to its isomers, this compound is likely a valuable intermediate in the synthesis of novel agrochemicals. The presence of the difluorophenyl moiety can enhance the efficacy and selectivity of herbicides and fungicides.

Part 4: Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomers, such as 5-Amino-2,4-difluorophenol, suggest that it should be handled with care.

Hazard Identification (Inferred)

Based on analogous compounds, this compound is expected to have the following hazards:

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

Recommended Safety Precautions

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear compatible chemical-resistant gloves and a lab coat.

-

Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[12]

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Part 5: References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

References

Sources

- 1. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 2. 4-Amino-2,6-difluorophenol synthesis - chemicalbook [chemicalbook.com]

- 3. US4622400A - Preparation of certain m-aminophenols and the use thereof for preparation of laser dyes - Google Patents [patents.google.com]

- 4. This compound | 1356339-34-8 [sigmaaldrich.com]

- 5. CAS 1356339-34-8 | 4656-3-6B | MDL MFCD21601918 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. 1356339-34-8 this compound AKSci 5386DA [aksci.com]

- 7. calpaclab.com [calpaclab.com]

- 8. PubChemLite - this compound (C6H5F2NO) [pubchemlite.lcsb.uni.lu]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. EP0221677B1 - P-aminophenols, derivatives thereof and use for manufacture of a medicament - Google Patents [patents.google.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. 2-Amino-3,5-difluorophenol | 163733-98-0 [sigmaaldrich.com]

Solubility Profile of 5-Amino-2,3-difluorophenol: A Guide to Prediction, Experimental Determination, and Application in Drug Development

An In-Depth Technical Guide for the Pharmaceutical Scientist

Abstract

5-Amino-2,3-difluorophenol is a fluorinated aromatic compound of increasing interest as a versatile building block in the synthesis of novel pharmaceutical agents and specialty chemicals.[1] Its unique substitution pattern, featuring amino, hydroxyl, and fluoro groups, imparts a complex physicochemical profile that dictates its behavior in various chemical processes. A thorough understanding of its solubility in organic solvents is a cornerstone of successful drug development, influencing everything from reaction kinetics and purification efficiency to the formulation of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive framework for researchers, chemists, and formulation scientists to predict, experimentally determine, and interpret the solubility of this compound. We synthesize theoretical principles with field-proven experimental protocols to create a self-validating system for generating reliable solubility data.

Introduction: The Critical Role of Solubility

In pharmaceutical and chemical research, solubility is not merely a physical constant; it is a critical parameter that governs the viability of a synthetic route and the bioavailability of a drug candidate.[2] For a key intermediate like this compound, solubility data informs the selection of appropriate solvents for:

-

Synthesis: Ensuring reactants are in the same phase to facilitate efficient molecular collision and reaction.

-

Purification: Developing effective crystallization, precipitation, or extraction procedures.[3]

-

Formulation: Designing stable and effective dosage forms, a process where understanding solubility is a key first step.[4]

The presence of multiple functional groups on the this compound ring presents a unique challenge and opportunity. This guide will deconstruct the molecule's structural features to predict its behavior and provide robust protocols for empirical verification.

Molecular Profile and Theoretical Solubility Prediction

The solubility of a compound is dictated by the balance of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a foundational, albeit simplified, starting point. A detailed analysis of the molecular structure of this compound is essential for a nuanced prediction.

Analysis of Functional Groups and Intermolecular Forces

This compound possesses three key functional regions that govern its interactions:

-